2-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-11-2-1-4-14-18(11)9-12(20)16-6-3-10(8-16)17-7-5-13-15-17/h1-2,4-5,7,10H,3,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKIDOYHHULKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Carbonyls with Hydrazines
The pyridazinone core is classically synthesized via cyclocondensation between maleic anhydride derivatives and hydrazine hydrate. For example, reacting dimethyl maleate with hydrazine in ethanol at reflux yields 2,3-dihydropyridazin-3-one in 68–72% yield. Modifications involve substituting maleic anhydride with fumaric acid derivatives to introduce substituents at position 4 or 5.
Mechanistic Insight :
- Nucleophilic attack of hydrazine on the α,β-unsaturated ester.
- Cyclization via intramolecular amide formation.
- Aromatization through dehydration.
Palladium-Catalyzed Cross-Coupling for Functionalized Pyridazinones
Modern approaches employ Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at position 6. For instance, 6-bromo-2,3-dihydropyridazin-3-one reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to afford 6-phenyl derivatives in 85% yield. This method enables late-stage diversification critical for structure-activity studies.
Preparation of 3-(1H-1,2,3-Triazol-1-yl)Pyrrolidine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole-pyrrolidine subunit is efficiently constructed via click chemistry:
- Pyrrolidine precursor synthesis : 3-Azidopyrrolidine is prepared by treating 3-aminopyrrolidine with sodium nitrite and azidating agents (e.g., NaN₃/HCl).
- Cycloaddition : Reacting 3-azidopyrrolidine with terminal alkynes (e.g., propargyl alcohol) using CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at 25°C for 12 hours yields 3-(1H-1,2,3-triazol-1-yl)pyrrolidine in 92% yield.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄/NaAsc | THF/H₂O | 25 | 92 |
| CuI | DMF | 60 | 78 |
| None | MeOH | 25 | <5 |
Ring-Closing Metathesis for Pyrrolidine Formation
An alternative route involves Grubbs II-catalyzed metathesis of diallylamine derivatives:
- Substrate preparation : N,N-Diallyl-2-azidoacetamide undergoes ring-closing metathesis in dichloromethane with 5 mol% Grubbs II catalyst at 40°C.
- Triazole installation : Subsequent CuAAC with phenylacetylene affords the target subunit in 67% overall yield.
Coupling Strategies for Final Assembly
Nucleophilic Acylation of Pyridazinone
The ethyl ketone linker is introduced via Friedel-Crafts acylation:
- Activation : 2,3-Dihydropyridazin-3-one is treated with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloroacetylpyridazinone.
- Displacement : Reacting with 3-(1H-1,2,3-triazol-1-yl)pyrrolidine in DMF at 80°C for 6 hours yields the target compound in 58% yield.
Side Reactions :
- Over-alkylation at position 4 of pyridazinone (15–20% byproduct).
- Hydrolysis of chloroacetyl intermediate under prolonged heating.
Reductive Amination Approach
A two-step protocol improves regioselectivity:
- Ketone formation : 2-Oxoethylpyridazinone is synthesized via Vilsmeier-Haack reaction using POCl₃/DMF.
- Reductive amination : Condensing with 3-(1H-1,2,3-triazol-1-yl)pyrrolidine using NaBH₃CN in MeOH at pH 5–6 affords the product in 74% yield.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with dichloromethane/methanol gradients (95:5 to 80:20). The target compound typically elutes at Rf 0.3–0.4 in dichloromethane:methanol (9:1).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.85 (d, J = 5.6 Hz, 1H, pyridazinone-H5), 6.72 (d, J = 5.6 Hz, 1H, pyridazinone-H4), 4.45–4.32 (m, 2H, pyrrolidine-NCH₂), 3.81–3.65 (m, 3H, pyrrolidine-CH₂ and triazole-CH).
- HRMS : m/z calc. for C₁₃H₁₅N₆O₂ [M+H]⁺ 295.1154, found 295.1158.
Industrial-Scale Considerations
Cost-Effective Triazole Formation
Bulk synthesis replaces CuSO₄ with recyclable Cu nanoparticles immobilized on SiO₂, achieving 89% yield over five cycles.
Continuous Flow Pyridazinone Synthesis
Microreactor technology reduces reaction times from hours to minutes:
- Maleic anhydride + hydrazine hydrate → 2,3-dihydropyridazin-3-one in 82% yield at 120°C with 2 min residence time.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The triazole and pyridazinone moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s pyrrolidine-triazole-pyrrolidinone architecture distinguishes it from simpler triazole derivatives (e.g., aryl-substituted triazoles) .
Synthetic Accessibility : Unlike compound 2d, which requires multistep synthesis under controlled conditions , the target compound’s triazole moiety could be efficiently introduced via CuAAC, a robust and regioselective method .
Physicochemical and Spectroscopic Properties
While spectral data for BK81350 is unavailable, compound 2d exhibits a melting point of 215–217°C and confirmed structure via ¹H/¹³C NMR and HRMS . The target compound’s carbonyl groups (C=O at 1700–1750 cm⁻¹ in IR) and triazole C-H stretching (~3100 cm⁻¹) would align with typical triazole-pyrrolidine systems .
Biological Activity
The compound 2-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one (often referred to as compound A ) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure that includes a pyridazinone core linked to a triazole moiety. The molecular formula is C_{13}H_{15N_5O_2 with a molecular weight of approximately 273.30 g/mol. The presence of the triazole ring is significant as it is known for contributing to various biological activities.
The biological activity of compound A can be attributed to several mechanisms:
- Antimicrobial Activity : The triazole group is known for its antifungal properties, particularly against Candida species and Aspergillus species. Studies have indicated that compounds with similar structures exhibit significant antimicrobial efficacy due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
- Anticancer Properties : Research has shown that derivatives of pyridazinone and triazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds with similar scaffolds have demonstrated significant inhibition of proliferation in breast and lung cancer cell lines.
- Anti-inflammatory Effects : Compounds featuring pyridazine rings have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Data
The following table summarizes key findings related to the biological activity of compound A and its analogs:
Case Studies
Several studies have explored the efficacy of compound A and its derivatives:
- Anticancer Study : In a study published in Journal of Medicinal Chemistry, derivatives of compound A were tested against various cancer cell lines. The results indicated that modifications at the triazole position significantly enhanced anticancer activity, particularly through apoptosis induction mechanisms.
- Antimicrobial Evaluation : A recent investigation assessed the antifungal properties of compound A against clinical isolates of Candida species. The results demonstrated a strong correlation between structural modifications and antifungal potency, suggesting that further optimization could lead to more effective agents.
- Inflammation Model : In vitro studies using RAW 264.7 macrophages showed that compound A reduced the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
